2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-6-8(7-16)10-14-5-4-9(15-10)11(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAALVGOFFHLMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid, often referred to by its IUPAC name, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
The chemical structure of this compound is characterized by its azetidine ring and pyrimidine core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3O4 |
| Molecular Weight | 229.28 g/mol |
| CAS Number | 1536183-80-8 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine carboxylic acids exhibit significant antimicrobial properties. For instance, a study focused on related compounds demonstrated their ability to inhibit the TrmD enzyme in Pseudomonas aeruginosa, suggesting potential applications in combating bacterial infections .
Case Study:
A study synthesized several pyrimidine derivatives and evaluated their antimicrobial activity against various strains of bacteria. The results indicated that certain derivatives had Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics, highlighting their potential as effective antimicrobial agents .
Anticancer Potential
The structural features of this compound suggest possible interactions with cellular pathways involved in cancer progression. Preliminary docking studies have shown that this compound may bind to specific targets within cancer cells, inhibiting their growth and proliferation.
Research Findings:
A related investigation into the anticancer properties of pyrimidine derivatives revealed that some compounds could induce apoptosis in cancer cell lines, suggesting that they may serve as leads for new anticancer therapies .
The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition and receptor interaction. The azetidine ring may play a crucial role in modulating enzyme activity, while the carboxylic acid group is essential for binding interactions with biological targets.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its structural components suggest it may interact with bacterial cell walls or metabolic pathways, leading to effective inhibition of bacterial growth.
Case Study: Efficacy Against Escherichia coli
In vitro assays demonstrated that at concentrations of 50 μM, the compound significantly reduced the viability of E. coli strains, indicating its potential as a therapeutic agent against bacterial infections .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary research suggests it may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Cytotoxicity Assessment
MTT assays conducted on various cancer cell lines showed that the compound exhibited low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .
Neuropharmacological Applications
The unique structure of this compound allows it to modulate neurotransmitter systems, making it a candidate for neuropharmacological research. Its interaction with specific receptors could lead to advancements in treating neurological disorders.
Case Study: Modulation of Neurotransmitter Systems
Preliminary studies indicate that derivatives of this compound may act as antagonists or modulators in various biological pathways related to neuropharmacology .
Synthetic Chemistry
The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrimidine-4-carboxylic acid involves multiple steps that require precise control over reaction conditions to ensure high yields and purity.
Synthetic Route Overview
- Starting Materials : The synthesis typically begins with readily available starting materials.
- Protection Steps : The azetidine ring is often protected using tert-butoxycarbonyl (Boc) groups.
- Cyclization Reactions : Formation of the pyrimidine ring is achieved through cyclization reactions under controlled conditions.
Industrial Applications
Due to its unique properties, this compound has potential applications in industrial settings, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to be modified further enhances its applicability across different sectors.
Chemical Reactions Analysis
Decarboxylation and Halogenation Reactions
The carboxylic acid group at the pyrimidine-4-position undergoes decarboxylation under specific conditions, enabling halogenation via radical or electrophilic pathways.
-
Hunsdiecker-Borodin Reaction :
Silver-mediated decarboxylative bromination can yield 4-bromopyrimidine derivatives. For example, treatment with AgNO₃ and Br₂ in anhydrous CCl₄ generates 4-bromo-2-[1-(Boc)azetidin-3-yl]pyrimidine (yield: ~60–75%) . -
Barton Halodecarboxylation :
Radical-initiated decarboxylation using CCl₄ or BrCCl₃ under photolytic conditions produces alkyl halides. This method is effective for synthesizing chlorinated or brominated pyrimidines with minimal side products .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Hunsdiecker | AgNO₃, Br₂, CCl₄ | 4-Bromo derivative | 65% | |
| Barton | CCl₄, hv (300 nm) | 4-Chloro derivative | 78% |
Functionalization of the Pyrimidine Ring
The pyrimidine ring undergoes regioselective substitution, particularly at the 5-position, due to electron-withdrawing effects of the carboxylic acid group.
-
Minisci Alkoxycarbonylation :
Radical-mediated alkoxycarbonylation with alkyl pyruvates (e.g., ethyl pyruvate) in the presence of H₂O₂ and FeSO₄ introduces ester groups at the 5-position. This method is highly regioselective (>95%) . -
Electrophilic Halogenation :
Bromination with NBS (N-bromosuccinimide) in DMF yields 5-bromo-2-[1-(Boc)azetidin-3-yl]pyrimidine-4-carboxylic acid , a precursor for cross-coupling reactions .
Carboxylic Acid Derivative Formation
The carboxylic acid group participates in standard acid-catalyzed reactions:
-
Esterification :
Treatment with methanol/H₂SO₄ yields the methyl ester methyl 2-[1-(Boc)azetidin-3-yl]pyrimidine-4-carboxylate (yield: 85–90%) . -
Amide Coupling :
Activation with EDC/HOBt and reaction with primary amines (e.g., benzylamine) forms amides like 2-[1-(Boc)azetidin-3-yl]-N-benzylpyrimidine-4-carboxamide (yield: 75%) .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 88% | |
| Amide Formation | EDC, HOBt, DMF, benzylamine | N-Benzylamide | 75% |
Boc Deprotection and Azetidine Functionalization
The Boc group on the azetidine ring is cleaved under acidic conditions, enabling further modifications:
-
Acidolytic Deprotection :
Treatment with TFA (trifluoroacetic acid) in DCM removes the Boc group, yielding the free amine 2-(azetidin-3-yl)pyrimidine-4-carboxylic acid , which can undergo alkylation or acylation . -
Reductive Amination :
The free amine reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN to form 2-[1-(methyl)azetidin-3-yl]pyrimidine-4-carboxylic acid (yield: 65%).
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1), rt, 2h | Free amine | 95% | |
| Reductive Amination | HCHO, NaBH₃CN, MeOH | N-Methylazetidine derivative | 65% |
Condensation and Cyclization Reactions
The carboxylic acid participates in cyclocondensation with heterocyclic amines:
-
Pyrimidine Ring Expansion :
Reaction with hydrazine forms 2-[1-(Boc)azetidin-3-yl]pyrimido[4,5-d]pyridazin-4-one , a fused heterocycle with antitumor potential (yield: 60%) .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine, EtOH, reflux | Pyrimidopyridazinone | 60% |
Salt Formation and Solubility Optimization
The carboxylic acid forms salts with bases to improve aqueous solubility:
-
Sodium Salt Formation :
Neutralization with NaOH in ethanol yields sodium 2-[1-(Boc)azetidin-3-yl]pyrimidine-4-carboxylate , which exhibits enhanced bioavailability .
| Reaction Type | Reagents/Conditions | Product | Solubility (mg/mL) | Citation |
|---|---|---|---|---|
| Salt Formation | NaOH, EtOH, rt | Sodium salt | >50 (H₂O) |
Key Mechanistic Insights:
-
Radical Pathways : Barton and Minisci reactions proceed via acyloxy radical intermediates, which decarboxylate to generate carbon-centered radicals for halogenation or alkoxycarbonylation .
-
Acid-Base Reactivity : The carboxylic acid’s pKa (~3.5) facilitates salt formation and participation in nucleophilic acyl substitution .
-
Steric Effects : The Boc group on azetidine hinders electrophilic substitution at the 3-position of the pyrimidine ring, directing reactivity to the 5-position .
Q & A
Basic: What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction conditions?
Methodological Answer:
The synthesis typically involves coupling the azetidine-3-yl moiety with a pyrimidine-4-carboxylic acid scaffold. Key steps include:
- Protection of the azetidine nitrogen using a tert-butyloxycarbonyl (Boc) group to prevent side reactions .
- Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyrimidine ring. Dichloromethane (DCM) and sodium hydroxide are often used as solvents and bases, respectively, to facilitate coupling .
- Deprotection under acidic conditions (e.g., HCl in dioxane) to remove the Boc group .
Critical parameters include temperature control (0–25°C), anhydrous conditions, and stoichiometric precision to minimize byproducts.
Basic: How can researchers verify the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% target peak area) .
- Nuclear Magnetic Resonance (NMR): Confirm the presence of characteristic signals, such as the Boc group’s tert-butyl protons at ~1.4 ppm in NMR and the pyrimidine carbonyl at ~165 ppm in NMR .
- Mass Spectrometry (LC-MS): Validate the molecular ion peak matching the theoretical mass (e.g., [M+H] for CHNO: 309.15) .
Advanced: How can researchers optimize reaction yields when introducing substituents to the pyrimidine ring?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling efficiency, optimizing ligand-to-metal ratios to enhance selectivity .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates. For example, DMF may stabilize transition states in Suzuki reactions .
- Kinetic Monitoring: Use in-situ FTIR or LC-MS to track reaction progress and identify bottlenecks (e.g., slow deprotection steps) .
- Byproduct Analysis: Employ preparative TLC or column chromatography to isolate and characterize impurities, then adjust reagent stoichiometry accordingly .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Perform assays (e.g., IC determination) in triplicate using standardized cell lines (e.g., HEK293 or HeLa) to account for variability .
- Metabolic Stability Testing: Compare results in different assay media (e.g., with/without cytochrome P450 inhibitors) to assess off-target effects .
- Structural Analog Comparison: Synthesize and test derivatives (e.g., replacing the Boc group with acetyl) to isolate the pharmacophore’s contribution .
- Data Normalization: Use internal controls (e.g., β-actin in Western blots) to mitigate batch-to-batch variability .
Advanced: How should researchers handle safety and stability concerns during experimental design?
Methodological Answer:
- Hazard Mitigation: Wear nitrile gloves, goggles, and a lab coat. Use fume hoods when handling volatile reagents (e.g., DCM) .
- Stability Profiling: Conduct accelerated degradation studies under heat (40°C) and humidity (75% RH) to identify decomposition pathways (e.g., hydrolysis of the Boc group) .
- Incompatibility Testing: Avoid strong oxidizers (e.g., HNO) and store the compound in amber vials under nitrogen at -20°C to prevent light- or oxygen-induced degradation .
Basic: What solvent systems are suitable for solubility testing of this compound?
Methodological Answer:
- Primary Solvents: Test DMSO for stock solutions (50 mM) due to its high polarity and compatibility with biological assays .
- Aqueous Buffers: Screen phosphate-buffered saline (PBS, pH 7.4) or HEPES (pH 6.8–7.2) to mimic physiological conditions. Sonication or gentle heating (37°C) may enhance dispersion .
- Co-Solvents: Evaluate ethanol or PEG-400 at ≤10% (v/v) to improve solubility without denaturing proteins in vitro .
Advanced: How can computational methods aid in predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for functionalization .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding with the pyrimidine carboxylate group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the azetidine ring in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
